阿米西莫 hydrochloride

描述

艾米西莫德盐酸盐是一种新型鞘氨醇1-磷酸受体-1调节剂。 与其他鞘氨醇1-磷酸受体调节剂相比,它以其良好的心脏安全性而闻名 。 该化合物主要用于治疗自身免疫性疾病,例如慢性结肠炎和克罗恩病 .

科学研究应用

艾米西莫德盐酸盐有几种科学研究应用:

化学: 它被用作模型化合物来研究鞘氨醇1-磷酸受体调节。

生物学: 研究人员用它来研究淋巴细胞运输和免疫应答调节。

作用机制

艾米西莫德盐酸盐作为淋巴细胞上鞘氨醇1-磷酸受体的功能性拮抗剂。通过抑制该受体,它调节淋巴细胞运输,并阻止结肠炎性Th1和Th17细胞浸润结肠。 这种机制有助于抑制慢性结肠炎和其他自身免疫性疾病的发展 .

生化分析

Biochemical Properties

Amiselimod hydrochloride interacts with the S1P1 receptor, a type of sphingosine 1-phosphate receptor . It acts as a functional antagonist, inhibiting the receptor function of the lymphocyte S1P1 receptor . This interaction leads to the sequestration of lymphocytes in the lymph nodes, preventing them from contributing to autoimmune reactions .

Cellular Effects

Amiselimod hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it can almost completely abolish S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes . This corresponds to a marked decrease in CD4+ T cell count in peripheral blood , indicating that Amiselimod hydrochloride influences cell function by regulating lymphocyte trafficking .

Molecular Mechanism

The molecular mechanism of action of Amiselimod hydrochloride involves its active metabolite, MT-1303 phosphate (MT-1303-P), which exhibits S1P1 receptor agonism . This leads to the functional antagonism of the S1P1 receptor on lymphocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amiselimod hydrochloride have been observed over time. For example, oral administration of Amiselimod hydrochloride (0.3 mg/kg) once daily for 3 days to mice almost completely abolished S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes .

Dosage Effects in Animal Models

In animal models, the effects of Amiselimod hydrochloride vary with different dosages. An oral dose of 0.1 and 0.3 mg/kg Amiselimod hydrochloride administered daily one week after cell transfer inhibited the development of chronic colitis .

Metabolic Pathways

Amiselimod hydrochloride is involved in the sphingosine 1-phosphate metabolic pathway . It interacts with the S1P1 receptor, a key component of this pathway .

准备方法

艾米西莫德盐酸盐的合成涉及多个步骤。 关键合成路线包括制备活性代谢物MT-1303磷酸盐,该代谢物表现出鞘氨醇1-磷酸受体激动作用 。艾米西莫德盐酸盐的工业生产方法旨在确保高纯度和产量,尽管反应条件的具体细节是专有的,并未公开披露。

化学反应分析

相似化合物的比较

艾米西莫德盐酸盐与其他鞘氨醇1-磷酸受体调节剂进行比较,例如:

芬戈莫德: 以其疗效而闻名,但与心动过缓相关。

西蓬莫德: 功能类似,但安全性不同。

奥沙利莫德: 另一种具有不同药代动力学特性的调节剂

属性

IUPAC Name |

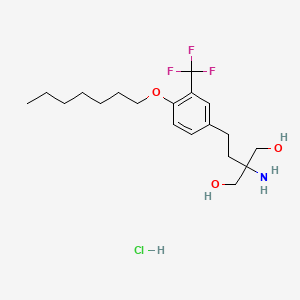

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDVJGOVRLHFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942398-84-7 | |

| Record name | Amiselimod hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMISELIMOD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

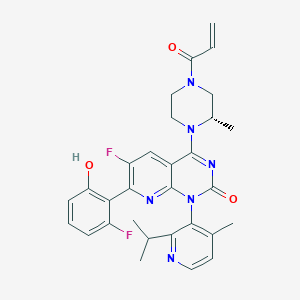

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)